![molecular formula C14H13NO6 B12540315 2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid CAS No. 802583-34-2](/img/structure/B12540315.png)
2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid is a chemical compound known for its unique structure and properties It is derived from the benzopyran family, which is known for its diverse biological activities
Métodos De Preparación
The synthesis of 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid involves several steps. One common method includes the condensation of 4-methyl-2-oxo-2H-1-benzopyran-7-amine with diacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparación Con Compuestos Similares
Similar compounds include other benzopyran derivatives such as:
4-Methylumbelliferone: Known for its use in biochemical assays.
Coumarin: Widely studied for its anticoagulant properties.
Compared to these compounds, 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid is unique due to its specific structure and the presence of diacetic acid moieties, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
802583-34-2 |
|---|---|
Fórmula molecular |
C14H13NO6 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
2-[carboxymethyl-(4-methyl-2-oxochromen-7-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO6/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)15(6-12(16)17)7-13(18)19/h2-5H,6-7H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
DUFMWMGDYXHCAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)

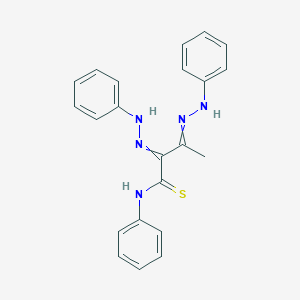
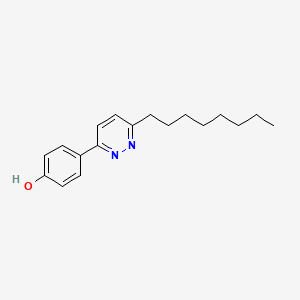

![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
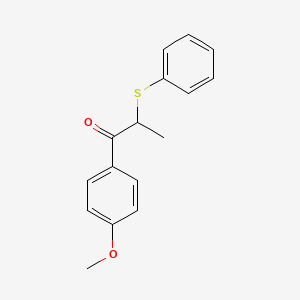
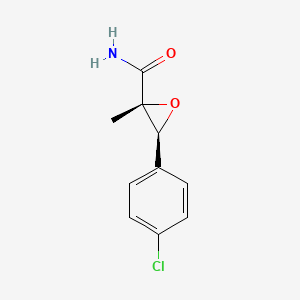
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
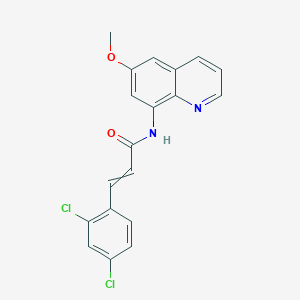
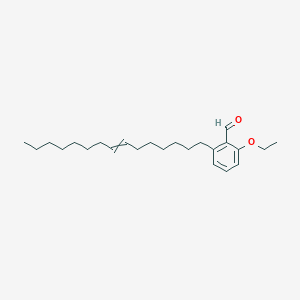
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

